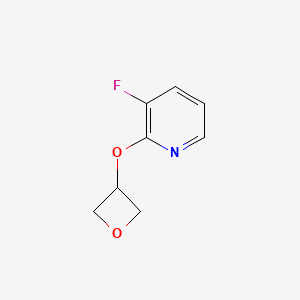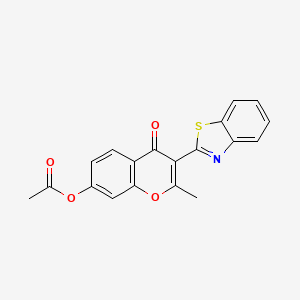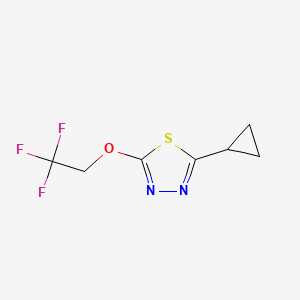
3-fluoro-2-(oxetan-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-2-(oxetan-3-yloxy)pyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also appears to have a fluorine atom and an oxetane group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3-fluoro-2-(oxetan-3-yloxy)pyridine” are not available, fluoropyridines can be synthesized through various methods such as the Balts-Schiemann reaction or Umemoto reaction . Oxetanes can be synthesized through ring-opening reactions of epoxides .Molecular Structure Analysis
The molecular structure of “3-fluoro-2-(oxetan-3-yloxy)pyridine” would likely consist of a pyridine ring with a fluorine atom and an oxetane group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of “3-fluoro-2-(oxetan-3-yloxy)pyridine” would likely be influenced by the electronegative fluorine atom and the strain of the three-membered oxetane ring . Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-fluoro-2-(oxetan-3-yloxy)pyridine” would be influenced by factors such as the electronegativity of the fluorine atom, the strain of the oxetane ring, and the basicity of the pyridine ring .Applications De Recherche Scientifique
Radiosynthesis of Tracers
The compound has been used in the automated radiosynthesis of two 18F-labeled tracers . These tracers, [18F]FMISO and [18F]PM-PBB3, are clinically used for imaging hypoxia and tau pathology, respectively . The process involves direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups .
Development of PET Tracers
The compound is also used in the development of Positron Emission Tomography (PET) tracers . The direct 18F-fluorination using a tosylate or triflate precursor and [18F]F− is a widely used method for the introduction of fluorine-18 into target molecules to afford a large number of 18F-labeled PET tracers .
Fluoroalkylation
18F-fluoroalkylation is another application of this compound . This process has some advantages over direct 18F-fluorination and is a useful tool for inserting fluorine-18 into target molecules containing nucleophilic hydroxyl and amino functional groups .
c-Met Kinase Inhibitors
The compound has been used in the study of c-Met kinase inhibitors . Docking and quantitative structure–activity relationship studies have been performed on a selected set of compounds with variations both in structure and activity .
Drug Development
The compound is used in the development of drugs for the treatment of various diseases. For instance, it has been used in the synthesis of c-Met kinase inhibitors , which are potential therapeutic agents for the treatment of cancer .
Chemical Manufacturing
The compound is also used in chemical manufacturing . It is commercially available and can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Mécanisme D'action
Target of Action
3-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines have been used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . .
Mode of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various compounds with biological activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVLQDXYIOOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(oxetan-3-yloxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)
![2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid](/img/structure/B6431845.png)
![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431862.png)
![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)
![2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B6431874.png)
![3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B6431880.png)
![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

